2-Chloro-3-(4-ethylphenyl)-1-propene
Description
2-Chloro-3-(4-ethylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at the 2-position and a 4-ethylphenyl group at the 3-position. The ethyl group on the phenyl ring introduces steric and electronic effects distinct from other substituents (e.g., halogens or methyl groups), influencing solubility, reactivity, and thermodynamic behavior .
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHKRUUXQMUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Chloro-3-(4-ethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group, an alkene functional group, and an ethyl-substituted phenyl group. Its molecular formula is , and it features a double bond between the second and third carbon atoms of the propene chain. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The unique structure of this compound suggests several possible interactions with biological macromolecules. The presence of the chloro group may enhance its reactivity, while the ethyl substitution on the phenyl ring could influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃Cl |
| Molecular Weight | 220.68 g/mol |
| Boiling Point | Not specified |
| Solubility | Not specified |
Toxicological Assessment
The toxicological profile of compounds like this compound is crucial for understanding their safety in biological contexts. While specific toxicity data for this compound are scarce, related chloroalkenes have been assessed for their hazardous potential. Toxicity evaluations often consider inhalation exposure studies and the lethal concentration (LC) thresholds in animal models .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound may lead to distinct pharmacological properties compared to other substituted phenyl derivatives. For example, variations in substituents can significantly alter the biological activity profiles of similar compounds.
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Chloro-3-(4-methylphenyl)-1-propene | C₁₂H₁₃Cl | Similar substitution pattern; potential activity |
| 2-Chloro-3-(4-methoxyphenyl)-1-propene | C₁₂H₁₃ClO | Contains a methoxy group; investigated for estrogenic activity |
| 2-Chloroallyl thiocyanate | C₅H₆ClNS | Used in various chemical syntheses; distinct functional groups |
Scientific Research Applications
Organic Synthesis
2-Chloro-3-(4-ethylphenyl)-1-propene serves as an important intermediate in the synthesis of various organic compounds. Its reactive chloro group allows for substitution reactions with nucleophiles, facilitating the formation of more complex molecules.
Medicinal Chemistry
The compound's structure suggests potential biological activities, making it a candidate for drug development. Research indicates that chlorinated alkenes can interact with biological macromolecules, possibly influencing enzyme activity or cellular processes. Studies are ongoing to elucidate its pharmacological properties and mechanisms of action.
Biological Interaction Studies
Interaction studies focus on how this compound reacts with nucleophiles and electrophiles. Understanding these interactions is crucial for assessing both its utility in synthesis and its safety profile in biological contexts. Preliminary findings suggest that the compound may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic potential.
Case Study 1: Synthesis and Reactivity
A recent study explored the synthesis of this compound through chlorination techniques involving continuous flow reactors. This approach enhanced mixing and heat transfer, resulting in improved yield and purity of the product. The study highlighted the compound's utility as a precursor in synthesizing biologically active compounds.
In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity, suggesting that further exploration into its mechanism of action could reveal novel therapeutic avenues.
Comparison with Similar Compounds
Key Observations:
- Halogenation vs. Alkylation : Chlorine at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions. However, the 4-ethylphenyl group reduces overall polarity compared to halogenated analogs (e.g., 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene), likely improving lipid solubility .
Thermodynamic and Phase Behavior
While direct phase equilibrium data for this compound are absent, studies on sulfur-containing propenes (e.g., 1-propanethiol + methane systems) suggest that alkyl and aryl substituents significantly influence vapor-liquid equilibrium (VLE):
- Solubility Trends : Larger substituents (e.g., ethylphenyl) reduce volatility compared to smaller groups (e.g., methyl). For example, 1-propanethiol exhibits higher gas-phase content than 1-butanethiol under similar conditions due to lower molecular weight .

- Modeling with CPA EoS : The Cubic-Plus-Association equation successfully predicts VLE for thiols and hydrocarbons . Similar modeling could apply to this compound, though parameter adjustments may be needed to account for aromatic interactions.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-3-(4-ethylphenyl)-1-propene, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a substituted benzyl chloride with allyl chloride under alkaline conditions. A standard method uses 4-ethylbenzyl chloride and allyl chloride in the presence of potassium carbonate, heated under reflux in a polar aprotic solvent like DMF (60–80°C, 12–24 hours) . Industrial-scale approaches may employ continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like polymerization of the allyl moiety . Post-reaction purification via fractional distillation (80–100°C under reduced pressure) or recrystallization from ethanol/water mixtures effectively isolates the product ≥95% purity. Critical parameters include stoichiometric control (1:1.05 benzyl chloride:allyl chloride ratio) and strict anhydrous conditions to prevent hydrolysis of the chloroalkene group .
| Synthetic Method | Starting Materials | Reaction Conditions | Yield Optimization Strategies |
|---|---|---|---|
| Base-mediated coupling | 4-ethylbenzyl chloride, allyl chloride | Reflux with K₂CO₃ in DMF | Continuous flow reactors, anhydrous conditions |
| Alternative routes | Substituted benzyl chlorides | Reflux with NaH | Catalyst optimization, distillation |
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize the structure of this compound?
- ¹H NMR : The vinyl proton (CH₂=CH–Cl) appears as a doublet of doublets (δ 5.8–6.2 ppm, J = 10–12 Hz), while the ethyl group on the phenyl ring shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm) .
- ¹³C NMR : The chlorine-substituted alkene carbon resonates at δ 120–125 ppm, distinct from unsubstituted alkenes .
- IR : Strong absorption at 750–800 cm⁻¹ confirms C–Cl stretching, while the vinyl C=C bond appears at 1620–1680 cm⁻¹ .
- XRD : Single-crystal X-ray diffraction (e.g., CCDC deposition) resolves spatial arrangement, bond angles (C–Cl bond ≈ 1.73 Å), and confirms regiochemistry .
Q. What are the key reactivity patterns of this compound in substitution and addition reactions?
- Electrophilic Addition : The chloroalkene undergoes regioselective hydrohalogenation (e.g., HBr in CH₂Cl₂) to form 2,3-dihalo derivatives, with Markovnikov orientation dominating .
- Nucleophilic Substitution : The chlorine atom reacts with nucleophiles (e.g., KCN in DMSO) to yield cyano-substituted propenes, though steric hindrance from the ethylphenyl group slows kinetics .
- Oxidation : Ozonolysis cleaves the double bond, producing 4-ethylbenzaldehyde and chloroacetic acid derivatives .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) guide the optimization of reaction pathways for synthesizing derivatives of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict transition-state geometries and activation energies for substitution reactions. For example:
- Substitution Energy Barriers : Chlorine replacement by –NH₂ requires overcoming a 25–30 kcal/mol barrier, with solvation effects (PCM model) reducing this by 15% in polar solvents .
- Reaction Pathways : Meta-dynamics simulations identify competing pathways (e.g., SN2 vs. radical mechanisms), aiding in catalyst design to suppress side products .
Q. What strategies resolve contradictions in reported biological activity data for halogenated propene derivatives like this compound?
- Dose-Response Replication : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Membrane Permeability Assays : Use Caco-2 cell models to distinguish intrinsic bioactivity from transport limitations .
- Structural Analog Comparison : Compare with 3-(4-Bromophenyl)-2-chloro-1-propene to isolate electronic (Cl vs. Br) vs. steric (ethylphenyl vs. bromophenyl) contributions.
Q. What advanced purification methods are recommended for isolating enantiomerically pure forms of this compound?
- Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (95:5) to resolve enantiomers (α = 1.2) .
- Crystallization : Diastereomeric salt formation with (R)-1-phenylethylamine in ethanol yields >99% ee after three recrystallizations .
- Continuous Chromatography : Simulated moving bed (SMB) systems achieve 98% purity at 500 mg/hour throughput for scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

